4-hydroxybenzoyl-CoA

概要

説明

4-ヒドロキシベンゾイル-CoAは、特定の微生物の代謝経路において重要な役割を果たす化合物です。 これは、芳香族化合物の分解、特にシュードモナス属などの土壌細菌による4-クロロ安息香酸の異化作用における中間体です 。この化合物は、さまざまな生化学反応に関与しており、生化学および環境科学において注目を集めています。

準備方法

合成経路と反応条件

4-ヒドロキシベンゾイル-CoAは、4-ヒドロキシ安息香酸の酵素的変換によって合成できます。 このプロセスには、4-ヒドロキシ安息香酸-CoAリガーゼ酵素が含まれ、4-ヒドロキシ安息香酸、補酵素A、およびATP間の反応を触媒して、4-ヒドロキシベンゾイル-CoA、AMP、およびピロリン酸を生成します .

工業生産方法

4-ヒドロキシベンゾイル-CoAの工業生産は、研究目的で少量生産されるため、広く報告されていません。上記で説明した酵素合成法は、ラボ環境での調製の主要な経路です。

化学反応の分析

反応の種類

4-ヒドロキシベンゾイル-CoAは、次のようなさまざまな種類の化学反応を受けます。

還元: 4-ヒドロキシベンゾイル-CoAレダクターゼ酵素によって、ベンゾイル-CoAに還元できます.

加水分解: 4-ヒドロキシベンゾイル-CoAチオエステラーゼ酵素は、4-ヒドロキシベンゾイル-CoAの4-ヒドロキシ安息香酸と補酵素Aへの加水分解を触媒します.

一般的な試薬と条件

還元: 還元反応には、一般的に還元されたベンジルビオロゲンなどの電子供与体が必要です.

加水分解: 加水分解反応は、生理学的条件下で特定の酵素によって触媒されます。

主な生成物

還元: 主な生成物はベンゾイル-CoAです.

加水分解: 主な生成物は、4-ヒドロキシ安息香酸と補酵素Aです.

4. 科学研究への応用

4-ヒドロキシベンゾイル-CoAには、いくつかの科学研究への応用があります。

科学的研究の応用

4-Hydroxybenzoyl-CoA has several scientific research applications, including:

Bioremediation: It is involved in the degradation of environmental pollutants such as 4-chlorobenzoate, making it valuable in bioremediation studies.

Biochemistry: The study of enzymes that interact with this compound provides insights into protein folding, catalysis, and metabolic pathways.

Microbial Metabolism: Research on this compound helps understand the metabolic pathways of soil-dwelling microorganisms and their role in the environment.

作用機序

4-ヒドロキシベンゾイル-CoAは、酵素反応を通じてその効果を発揮します。 4-ヒドロキシベンゾイル-CoAチオエステラーゼ酵素は、それを4-ヒドロキシ安息香酸と補酵素Aに加水分解し、4-ヒドロキシベンゾイル-CoAレダクターゼはそれをベンゾイル-CoAに還元します 。これらの反応は、芳香族化合物を分解する代謝経路の一部であり、環境汚染物質の解毒に寄与しています。

類似化合物との比較

類似化合物

ベンゾイル-CoA: 構造は似ていますが、パラ位にヒドロキシ基がありません。

4-クロロベンゾイル-CoA: パラ位にヒドロキシ基の代わりに塩素原子を持っています。

独自性

4-ヒドロキシベンゾイル-CoAは、パラ位にヒドロキシ基を含む特定の酵素反応における役割により、ユニークです。 この官能基により、特に塩素化芳香族化合物の分解において、ユニークな生化学経路に参加することができます .

生物活性

4-Hydroxybenzoyl-CoA (4-HB-CoA) is a significant intermediate in the anaerobic metabolism of phenolic compounds, particularly in the degradation pathways of aromatic pollutants. This article explores its biological activity, focusing on its enzymatic interactions, kinetic properties, and relevance in microbial metabolism.

Chemical Structure and Formation

4-HB-CoA is formed through the activation of 4-hydroxybenzoate by coenzyme A (CoA), a process catalyzed by specific ligases. The compound serves as a substrate for various enzymes involved in metabolic pathways, particularly within certain bacteria such as Pseudomonas species.

Enzymatic Activity

Key Enzymes Involved:

- This compound Thioesterase : This enzyme catalyzes the hydrolysis of 4-HB-CoA to yield CoA and 4-hydroxybenzoate. Kinetic studies reveal that the enzyme operates optimally at a pH between 6 and 10, with a turnover number () of approximately 18 s and a Michaelis constant () of about 1.2 μM for 4-HB-CoA .

- This compound Reductase (4-HBCR) : This enzyme plays a crucial role in the anaerobic degradation of phenolic compounds by catalyzing the reductive removal of hydroxyl groups from 4-HB-CoA, producing benzoyl-CoA and water. It belongs to the xanthine oxidase family and is characterized by multiple redox-active centers .

Kinetic Properties

The kinetic parameters for the thioesterase and reductase enzymes have been extensively studied. The thioesterase exhibits a two-step catalytic mechanism where proton transfer is identified as the rate-limiting step . The kinetic constants for the thioesterase are summarized in Table 1.

| Enzyme | (s) | (μM) | pH Optimum |

|---|---|---|---|

| This compound Thioesterase | 18 | 1.2 | 6 - 10 |

| This compound Reductase | N/A | N/A | Anaerobic |

Environmental Impact

Research has shown that Pseudomonas strains capable of degrading chlorinated aromatic compounds utilize the 4-HB-CoA pathway effectively. For instance, Pseudomonas sp. strain CBS3 has been characterized for its ability to metabolize chlorobenzoates via this pathway, highlighting its ecological significance in bioremediation processes .

Structural Studies

Crystallization studies of 4-HBCR have provided insights into its structural biology, revealing intricate details about its active site and electron transfer mechanisms. These studies indicate that the enzyme contains multiple iron-sulfur clusters that facilitate electron transfer during substrate reduction .

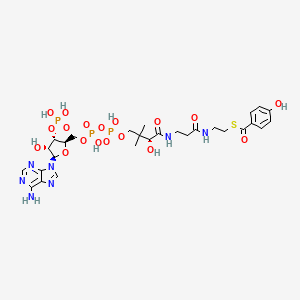

特性

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 4-hydroxybenzenecarbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N7O18P3S/c1-28(2,22(39)25(40)31-8-7-18(37)30-9-10-57-27(41)15-3-5-16(36)6-4-15)12-50-56(47,48)53-55(45,46)49-11-17-21(52-54(42,43)44)20(38)26(51-17)35-14-34-19-23(29)32-13-33-24(19)35/h3-6,13-14,17,20-22,26,36,38-39H,7-12H2,1-2H3,(H,30,37)(H,31,40)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t17-,20-,21-,22+,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTVXPVBFJBTNIJ-TYHXJLICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N7O18P3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00950415 | |

| Record name | 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(4-hydroxybenzoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

887.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27718-41-8 | |

| Record name | Coenzyme A, S-(4-hydroxybenzoate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27718-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxybenzoyl-coenzyme A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027718418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-hydroxybenzoyl-CoA | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01652 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 9-{5-O-[{[(3,4-Dihydroxy-4-{[3-hydroxy-3-({2-[(4-hydroxybenzoyl)sulfanyl]ethyl}imino)propyl]imino}-2,2-dimethylbutoxy)(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00950415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。